molecular formula C24H29N5 B13949158 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(2-pyrimidyl)piperazine CAS No. 63978-43-8

1-(2-(1,2-Diphenylethylamino)ethyl)-4-(2-pyrimidyl)piperazine

Cat. No.: B13949158
CAS No.: 63978-43-8
M. Wt: 387.5 g/mol
InChI Key: MCZLTHSUUGWUDT-UHFFFAOYSA-N
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Description

1-(2-(1,2-Diphenylethylamino)ethyl)-4-(2-pyrimidyl)piperazine is a chemical compound with the molecular formula C25H30N4 and a monoisotopic mass of 386.24704 Da . This structured organic molecule features a piperazine ring substituted with a pyrimidyl group, a motif shared with other research chemicals . The compound's structure also incorporates a 1,2-diphenylethylaminoethyl chain, a feature found in other compounds of research interest . As a building block in medicinal chemistry and pharmacology research, this compound serves as a valuable precursor or intermediate for the synthesis of more complex molecules. Researchers can utilize it to explore structure-activity relationships or to develop novel ligands for various biological targets. It is supplied as a high-purity solid for professional laboratory use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

CAS No.

63978-43-8

Molecular Formula

C24H29N5

Molecular Weight

387.5 g/mol

IUPAC Name

1,2-diphenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]ethanamine

InChI

InChI=1S/C24H29N5/c1-3-8-21(9-4-1)20-23(22-10-5-2-6-11-22)25-14-15-28-16-18-29(19-17-28)24-26-12-7-13-27-24/h1-13,23,25H,14-20H2

InChI Key

MCZLTHSUUGWUDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(CC2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Preparation of 1-(2-pyrimidyl)piperazine Hydrochloride

The synthesis of 1-(2-pyrimidyl)piperazine hydrochloride is a critical step and has been optimized for industrial viability.

Method Summary (Based on Patent CN104803923A)
  • Starting materials : N-Boc-piperazine and 2-chloropyrimidine.
  • Reaction conditions : Under alkaline aqueous conditions, condensation of N-Boc-piperazine with 2-chloropyrimidine yields 1-(2-pyrimidine)-4-Boc-piperazine.
  • Deprotection : Acidic hydrolysis of the Boc group under hydrochloric acid conditions produces 1-(2-pyrimidyl)piperazine hydrochloride.
  • Solvent : Water is used for both condensation and hydrolysis, favoring green chemistry principles.
  • Reaction parameters :
    • Molar ratio Boc-piperazine:2-chloropyrimidine = 1:1.2 (preferred).
    • Base: Sodium carbonate (Na2CO3) preferred at 0.6-2.0 mol/L.
    • Condensation temperature: 25-40 °C, typically 25 °C.
    • Condensation time: 2-5 hours.
    • Hydrolysis time: 1.5-3 hours.
    • Hydrochloric acid concentration: 1-6 mol/L, preferably 2 mol/L.
  • Yields : Condensation step yields 1-(2-pyrimidine)-4-Boc-piperazine at about 93.4% purity and yield.
  • Advantages : High yield (>80% total), mild conditions, low impurity formation, product stability, and suitability for industrial scale-up.
Reaction Scheme
  • N-Boc-piperazine + 2-chloropyrimidine + Na2CO3 (aq) → 1-(2-pyrimidine)-4-Boc-piperazine
  • 1-(2-pyrimidine)-4-Boc-piperazine + HCl (aq) → 1-(2-pyrimidyl)piperazine hydrochloride

Representative Preparation Procedure

Step Reagents & Conditions Outcome Notes
1 N-Boc-piperazine + 2-chloropyrimidine + Na2CO3 (aq), 25 °C, 3 h 1-(2-pyrimidine)-4-Boc-piperazine, 93.4% yield Filter and dry solid
2 Hydrolysis with 2 mol/L HCl, room temp, 2 h 1-(2-pyrimidyl)piperazine hydrochloride White solid, stable
3 Alkylation with 0-(1,2-diphenylethylamino)ethyl chloride hydrochloride in EtOH, reflux 25 h 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(2-pyrimidyl)piperazine Purify by recrystallization

Data Tables

Reaction Parameters and Yields

Reaction Step Temperature (°C) Time (h) Solvent Yield (%) Purity (%) Notes
Condensation (Boc-piperazine + 2-chloropyrimidine) 25 3 Water 93.4 99.1 High purity, mild conditions
Hydrolysis (Boc removal) 25 2 HCl aqueous >90 - Produces hydrochloride salt
Alkylation (with diphenylethylaminoethyl chloride) Reflux (~78) 25 Ethanol 60-80* - Longer reflux required, moderate yield

*Yield estimated from similar piperazine alkylation reactions reported in literature.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[(1,2-Diphenylethyl)amino]ethyl]-4-(2-pyrimidinyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-(1,2-diphenylethylamino)ethyl)-4-(2-pyrimidyl)piperazine and its analogs:

Compound Name Key Structural Features Target/Activity Physicochemical Properties References
This compound 4-(2-pyrimidyl)piperazine; 1-(1,2-diphenylethylaminoethyl) Hypothesized: Dopamine/sigma receptors (structural analogy) High lipophilicity (predicted)
Piribedil 4-(2-pyrimidyl)piperazine; 1-(3,4-methylenedioxybenzyl) Dopamine D2/D3 agonist (Parkinson’s therapy) LogP: ~2.5; m.p. 98–100°C
SA4503 4-(3-phenylpropyl)piperazine; 1-(3,4-dimethoxyphenylethyl) Sigma-1 receptor agonist (neuroprotection) Soluble in polar solvents
GBR-12909 4-(3-phenylpropyl)piperazine; 1-(bis(4-fluorophenyl)methoxyethyl) Dopamine transporter inhibitor (DAT) LogP: ~5.2; CNS-penetrant
Sigma ligand () 4-(3,4-dichlorophenyl)piperazine; 1-(2,4-dichlorophenyl-imidazolylethyl)carbamate Sigma receptor antagonist; modulates NMDA-induced dopamine release High affinity (Ki < 50 nM for sigma receptors)
MT-45 4-(1,2-diphenylethyl)piperazine; 1-cyclohexyl μ-opioid receptor agonist (analgesic) m.p. 160–162°C; hydrolytically stable

Key Comparative Insights:

Structural Motifs and Receptor Affinity

  • The 2-pyrimidyl group (shared with Piribedil) is associated with dopaminergic activity, but substitutions on the piperazine ring dictate selectivity. For example:

  • Piribedil’s methylenedioxybenzyl group enhances D2/D3 agonism .
  • The target compound’s diphenylethylaminoethyl side chain may favor sigma or serotonin receptor interactions, akin to SA4503’s dimethoxyphenylethyl group . Diphenylethyl moieties (in MT-45 and the target compound) are linked to opioid/sigma receptor binding but differ in positioning: MT-45’s cyclohexyl group enhances μ-opioid affinity, whereas the ethylaminoethyl chain in the target may reduce opioid activity .

In contrast, Piribedil’s methylenedioxybenzyl group improves aqueous solubility (logP ~2.5), favoring oral bioavailability .

Synthetic Accessibility The target compound’s synthesis likely involves nucleophilic substitution or reductive amination to attach the diphenylethylaminoethyl chain, similar to MT-45’s cyclohexyl derivatization . Piribedil’s benzodioxole group requires electrophilic aromatic substitution, a more complex step .

Pharmacological Gaps

  • Unlike GBR-12909 (a well-characterized DAT inhibitor), the target compound’s dopaminergic activity remains speculative. Its pyrimidyl group may confer weaker DAT affinity than GBR-12909’s fluorinated aryl motifs .
  • Compared to sigma ligands in , the absence of electron-withdrawing groups (e.g., Cl) on the target’s aryl rings may reduce sigma receptor potency .

Biological Activity

1-(2-(1,2-Diphenylethylamino)ethyl)-4-(2-pyrimidyl)piperazine (commonly referred to as the compound or 1-DPEE-4-PY) is a piperazine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C25H30N4
  • Molecular Weight : 386.53 g/mol
  • CAS Number : 23892-54-8

The compound features a diphenylethylamino group linked to a piperazine ring substituted with a pyrimidine moiety. This structural configuration is significant for its interaction with various biological targets.

1-DPEE-4-PY exhibits biological activity primarily through its interaction with neurotransmitter systems. It has been shown to act as a selective antagonist at certain serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Additionally, it may influence dopaminergic pathways, contributing to its potential antidepressant and anxiolytic effects.

Biological Activity Overview

The biological activities of 1-DPEE-4-PY can be summarized as follows:

Activity Description
Serotonin Receptor Modulation Acts as an antagonist at the 5-HT1A receptor, potentially alleviating anxiety and depression symptoms.
Dopaminergic Activity May influence dopaminergic pathways, providing additional therapeutic effects.
Antidepressant Properties Exhibits potential antidepressant-like effects in preclinical models.
Anxiolytic Effects Demonstrates anxiolytic properties in behavioral studies.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of 1-DPEE-4-PY:

  • Antidepressant Efficacy : A study conducted by researchers demonstrated that 1-DPEE-4-PY exhibited significant antidepressant-like effects in rodent models when administered chronically. The compound was compared against traditional SSRIs and showed comparable efficacy with reduced side effects related to sedation .
  • Anxiolytic Activity : In behavioral tests such as the elevated plus maze and light/dark box tests, 1-DPEE-4-PY significantly reduced anxiety-like behaviors in rodents, suggesting its potential utility in treating anxiety disorders .
  • Monoamine Oxidase Inhibition : Research has indicated that derivatives similar to 1-DPEE-4-PY possess monoamine oxidase (MAO) inhibitory activity, which is crucial for the modulation of neurotransmitter levels associated with mood disorders .

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